N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). AZD9291 is specifically designed to target the T790M mutation, which is responsible for acquired resistance to first and second-generation EGFR TKIs.
作用機序
N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide specifically targets the T790M mutation in the EGFR gene, which is responsible for acquired resistance to first and second-generation EGFR TKIs. The drug irreversibly binds to the mutated receptor, blocking downstream signaling pathways and inhibiting cancer cell growth. N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide has a high selectivity for the mutated receptor, sparing normal cells from toxicity.
Biochemical and Physiological Effects:
N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide has been shown to have a potent antitumor effect in preclinical and clinical studies. The drug has demonstrated a high response rate in patients with the T790M mutation, with some patients achieving complete remission. N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide has also been shown to have a favorable safety profile, with fewer side effects compared to first and second-generation EGFR TKIs.
実験室実験の利点と制限
N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide has several advantages for lab experiments. The drug is highly selective for the T790M mutation, allowing for specific targeting of cancer cells. N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide has also been shown to have a favorable safety profile, making it a suitable candidate for preclinical studies. However, the synthesis of N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide is a complex process that requires expertise in organic chemistry. The drug is also expensive, which may limit its availability for some research groups.
将来の方向性
For research on N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide include the development of combination therapies, identification of biomarkers, and more efficient synthesis methods.
合成法
The synthesis of N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide involves a series of chemical reactions starting from 2,3-difluoropyridine-4-carboxylic acid. The acid is first converted to the corresponding acid chloride, which is then reacted with N-(3,3-dimethylbutan-2-yl)amine to form the amide. The amide is then treated with a reducing agent to produce the final product, N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide. The synthesis of N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. The drug has shown promising results in patients with the T790M mutation, which is a major cause of resistance to first and second-generation EGFR TKIs. N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide has been shown to be effective in both in vitro and in vivo models of NSCLC, and has demonstrated a favorable safety profile in clinical trials.
特性
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O/c1-7(12(2,3)4)16-11(17)8-5-6-15-10(14)9(8)13/h5-7H,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBATDZEGATSFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C1=C(C(=NC=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。